![molecular formula C12H11FN2O2S B2740404 N-(4-aminophenyl)-4-fluorobenzenesulfonamide CAS No. 793727-98-7](/img/structure/B2740404.png)
N-(4-aminophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(4-aminophenyl)-4-fluorobenzenesulfonamide (FBS) is an organic compound with a wide range of applications in scientific research. FBS is a highly versatile compound, with potential applications in biochemical and physiological studies, as well as in laboratory experiments. FBS is a relatively new compound, and research is ongoing to further investigate its potential uses.
Scientific Research Applications
- Relevance : Researchers have synthesized novel electrochromic aromatic polyimides containing pendent benzimidazole groups using N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives. These polyimides exhibit reversible color changes upon voltage application, making them promising for electrochromic devices .
- Relevance : By incorporating N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives, researchers have produced blue fluorescent aromatic diamines. These diamines serve as building blocks for polyimides and poly(amide-imide)s, which can be used in sensors and other optoelectronic devices .
- Relevance : Reduced mixtures of tetra(4-aminophenyl) porphyrin (TAP) and graphene oxide (TAP-rGO) have been studied. N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives play a role in affecting rGO’s quality and carrier mobilities, which has implications for electronic devices .
Electrochromic Materials
Fluorescent Polymers for Sensing
Carrier Mobility Enhancement
Mechanism of Action
Target of Action
Similar compounds such as benzimidazole and dapsone have been known to interact with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and inhibit the synthesis of dihydrofolic acid . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit antimicrobial activity and a membrane perturbing mode of action .
Biochemical Pathways
Similar compounds like 4-aminobiphenyl have been known to undergo metabolic processes involving enzymes like cytochrome p450 1a2 .
Result of Action
For instance, some benzothiazole derivatives have been found to exhibit antimicrobial activity .
properties
IUPAC Name |
N-(4-aminophenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMPABCBSLHARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-4-fluorobenzenesulfonamide |
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